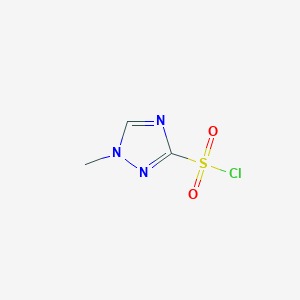
1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a sulfonyl chloride group attached to the triazole ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride typically involves the reaction of 1-Methyl-1H-1,2,4-triazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme is as follows:
1-Methyl-1H-1,2,4-triazole+Chlorosulfonic acid→1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and other hydrides are used for reduction reactions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules and the development of biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride involves its reactivity with nucleophiles and its ability to form stable derivatives. The sulfonyl chloride group is highly reactive, allowing for the selective modification of target molecules. The triazole ring provides stability and enhances the compound’s overall reactivity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or modify enzyme activity by reacting with active site residues.
Receptors: It can interact with receptor proteins, potentially modulating their function.
Pathways: The compound’s derivatives can influence various biochemical pathways, depending on their specific structure and reactivity.
Comparison with Similar Compounds
1-Methyl-1H-1,2,4-triazole-3-sulfonyl chloride can be compared with other triazole derivatives, such as:
1-Methyl-1H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a sulfonyl chloride group, leading to different reactivity and applications.
1-Methyl-1H-1,2,4-triazole-3-carboxylate: Contains a carboxylate group, used in different synthetic pathways and applications.
1-Methyl-1H-1,2,4-triazole-3-amine:
Uniqueness: The presence of the sulfonyl chloride group in this compound makes it particularly valuable for selective substitution reactions, enabling the synthesis of a wide range of derivatives with diverse applications.
Properties
Molecular Formula |
C3H4ClN3O2S |
|---|---|
Molecular Weight |
181.60 g/mol |
IUPAC Name |
1-methyl-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C3H4ClN3O2S/c1-7-2-5-3(6-7)10(4,8)9/h2H,1H3 |
InChI Key |
SFAVWPQHWWWCNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


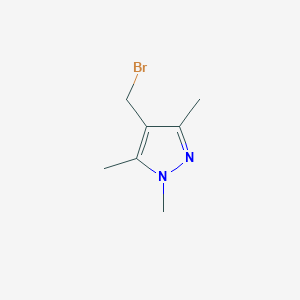
![(1R)-1-[2,4-Bis(propan-2-yl)phenyl]-2-chloroethan-1-ol](/img/structure/B13171404.png)
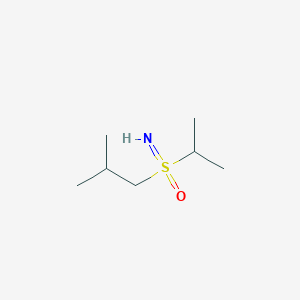

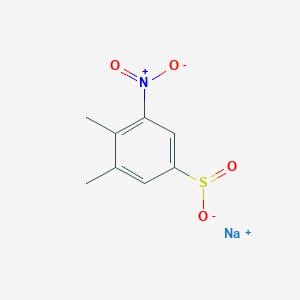
![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13171429.png)
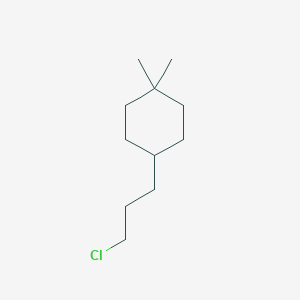




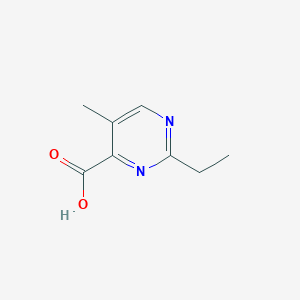
![2-Aminobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13171454.png)
![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]ethan-1-one](/img/structure/B13171457.png)
